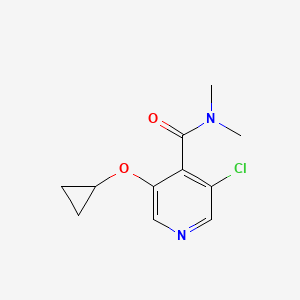
(4-Iodo-6-methoxypyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-6-methoxypyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 2nd position of a pyridine ring. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
The synthesis of (4-Iodo-6-methoxypyridin-2-YL)acetic acid can be achieved through various synthetic routes. One common method involves the iodination of 6-methoxypyridin-2-ylacetic acid using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetic acid or acetonitrile under reflux conditions . Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 6-methoxypyridin-2-ylacetic acid is coupled with an aryl iodide in the presence of a palladium catalyst .
Análisis De Reacciones Químicas
(4-Iodo-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aryl or vinyl groups.
Aplicaciones Científicas De Investigación
(4-Iodo-6-methoxypyridin-2-YL)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Iodo-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The iodine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
(4-Iodo-6-methoxypyridin-2-YL)acetic acid can be compared with other similar compounds such as:
(6-Iodo-4-methylpyridin-2-YL)acetic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and biological activity.
(5-Oxooxazolidin-4-yl)acetic acid: This compound contains an oxazolidinone ring instead of a pyridine ring, leading to different chemical properties and applications.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but a different heterocyclic structure, used in plant growth regulation.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8INO3 |
|---|---|
Peso molecular |
293.06 g/mol |
Nombre IUPAC |
2-(4-iodo-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
ZLUBNEGFGQRGQA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)

![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)






